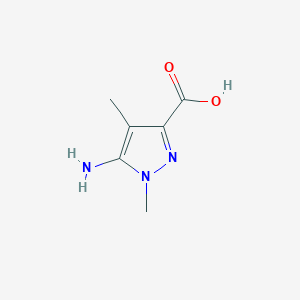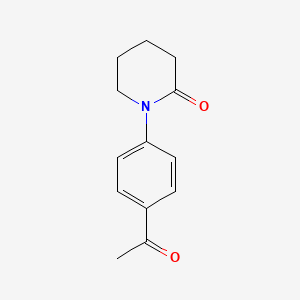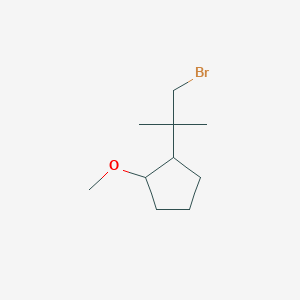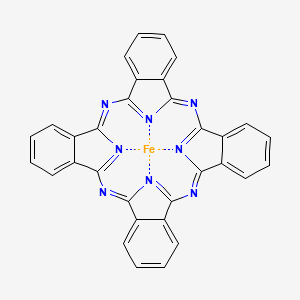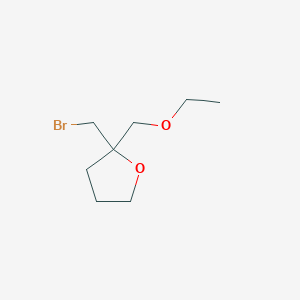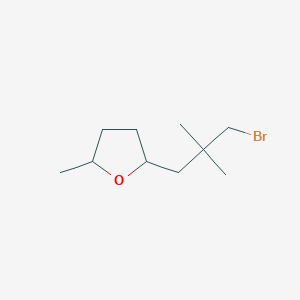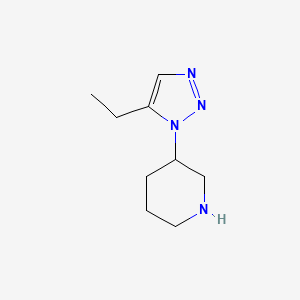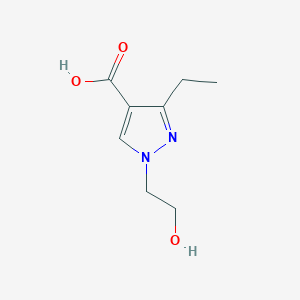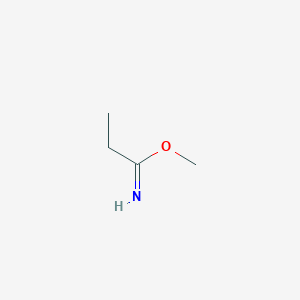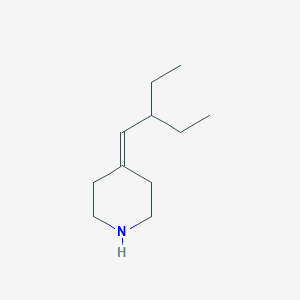
4-(Aminomethyl)-2,2-dimethylhexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-2,2-dimethylhexan-3-ol is an organic compound with a unique structure that includes an aminomethyl group attached to a dimethylhexanol backbone
Preparation Methods
The synthesis of 4-(Aminomethyl)-2,2-dimethylhexan-3-ol can be achieved through several routes. One common method involves the reductive amination of a suitable precursor, such as a ketone or aldehyde, with an amine source. This reaction typically requires a reducing agent like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNBH3) to facilitate the formation of the aminomethyl group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(Aminomethyl)-2,2-dimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, often using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Scientific Research Applications
4-(Aminomethyl)-2,2-dimethylhexan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2,2-dimethylhexan-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. This compound may also participate in metabolic pathways, where it is converted into active metabolites that exert biological effects .
Comparison with Similar Compounds
4-(Aminomethyl)-2,2-dimethylhexan-3-ol can be compared with other similar compounds, such as:
4-(Aminomethyl)benzoic acid: This compound has a similar aminomethyl group but is attached to a benzoic acid backbone, giving it different chemical properties and applications.
4-(Aminomethyl)indole: Another compound with an aminomethyl group, but attached to an indole structure, which is commonly used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other aminomethyl-containing compounds.
Properties
Molecular Formula |
C9H21NO |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
4-(aminomethyl)-2,2-dimethylhexan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-5-7(6-10)8(11)9(2,3)4/h7-8,11H,5-6,10H2,1-4H3 |
InChI Key |
FLKZOKMCUTVWLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


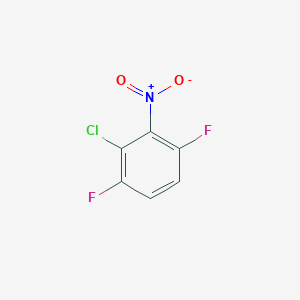
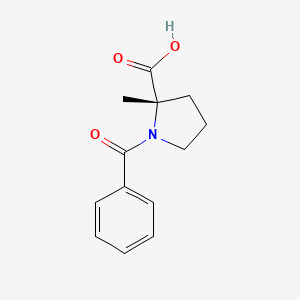
![Disodium[4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide](/img/structure/B13154373.png)
